molecular formula C16H13NO5 B2944400 methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338417-39-3

methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2944400
CAS No.: 338417-39-3
M. Wt: 299.282
InChI Key: UENANUSSLJFSAR-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chromeno[2,3-b]pyridine derivative characterized by a fused chromene-pyridine core. Key structural features include:

  • Methyl ester at position 3, which may influence solubility and hydrolysis kinetics.
  • 5-Oxo group contributing to the molecule’s polarity and electronic properties.

Properties

IUPAC Name

methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-20-8-12-10(16(19)21-2)7-11-14(18)9-5-3-4-6-13(9)22-15(11)17-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENANUSSLJFSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331342
Record name methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338417-39-3
Record name methyl 2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the chromeno[2,3-b]pyridine core. One common approach is the cyclization of a suitable precursor, such as a 2-hydroxymethyl-5-oxo-5H-chromeno[2,3-b]pyridine derivative, followed by methylation and esterification reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: In biological research, methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is employed in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer and inflammation.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Chromeno[2,3-b]pyridine Derivatives

Substituent Effects on Physicochemical Properties

Position 2 Substituents
  • Methoxymethyl vs. Amino Groups: Ethyl 2-amino derivatives (e.g., ethyl 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate) exhibit basicity due to the amino group, enhancing water solubility but requiring protection (e.g., Boc) during synthesis .
  • Methoxymethyl vs. The methyl ester in the target compound likely enhances solubility in aprotic solvents (e.g., DMSO) compared to carboxylic acid derivatives.
Position 3 Substituents
  • Methyl Ester vs. Ethyl Ester :
    • Ethyl esters (e.g., ethyl 5-oxo-2-vinyl derivatives) are common in synthesis due to their stability under basic conditions, whereas methyl esters may hydrolyze faster in vivo, affecting bioavailability .

Stability and Reactivity

  • DMSO Instability: 5-O-Substituted chromeno[2,3-b]pyridines degrade in DMSO, as noted in . The methoxymethyl group’s electron-donating effects may mitigate this instability, but empirical testing is required .
  • Hydrolysis Sensitivity :
    • Methyl esters are more prone to hydrolysis than ethyl esters, which could limit the target compound’s shelf life in aqueous environments .

Comparative Data Table

Compound Name (Example) Substituents (Position) Synthesis Method Solubility Stability Notes Biological Relevance
Methyl 2-(methoxymethyl)-5-oxo-... (Target) 2-methoxymethyl, 3-methyl ester Likely multicomponent or esterification Moderate in DMSO (predicted) Potential DMSO instability Unknown; SIRT2 affinity possible
Ethyl 2-amino-5-oxo-... () 2-amino, 3-ethyl ester Boc protection/deprotection DMSO, ethanol Stable in synthesis Cytotoxicity via functionalization
2-Methyl-5-oxo-... (CAS 68302-44-3) 2-methyl, 3-carboxylic acid Unspecified Chloroform, methanol High Research chemical
Ethyl 5-oxo-2-vinyl... (CAS 303995-10-0) 2-vinyl, 3-ethyl ester Coupling reactions Not reported Hydrolysis-sensitive Structural analog for docking studies

Biological Activity

Methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS Number: 338417-39-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H13NO5
  • Molecular Weight : 299.28 g/mol
  • Physical Form : Solid
  • Purity : 90% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through oxidative cyclization methods that utilize various reagents and solvents to achieve the desired chromeno-pyridine structure. For instance, studies have shown that the use of formic acid can facilitate the cyclization process effectively .

Antioxidant Activity

Research indicates that compounds in the chromeno[2,3-b]pyridine family exhibit significant antioxidant properties. A study evaluated the antioxidant activity of related derivatives, suggesting that these compounds can scavenge free radicals effectively, thus potentially preventing oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of this compound could inhibit inflammatory pathways by acting on specific kinases involved in inflammatory responses .

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies and Research Findings

  • Oxidative Cyclization Studies :
    • A study published in the Journal of Organic Chemistry highlighted the synthesis and characterization of related chromeno-pyridine compounds through oxidative cyclization, demonstrating their potential utility in organic synthesis and biological applications .
  • Inhibitory Effects on Kinases :
    • Research focused on substituted chromeno-pyridine derivatives showed promising results as inhibitors of TBK1 and IKKε kinases, which are crucial in inflammatory signaling pathways. The study reported IC50 values indicating effective inhibition at low concentrations .
  • Antioxidant Evaluation :
    • A comparative study assessed the antioxidant activities of several chromeno derivatives using DPPH radical scavenging assays. The results indicated that this compound exhibited a notable ability to reduce oxidative stress markers in cellular models .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits TBK1 and IKKε kinases
AntimicrobialEffective against various bacterial strains

Q & A

Basic: What are the standard synthetic protocols for preparing methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate?

Answer:
The compound is synthesized via multicomponent reactions. A typical method involves refluxing acetonedicarboxylate (0.5 mmol) and DABCO (0.5 mmol) in ethanol for 15 minutes, followed by adding 3-cyanochromone (0.5 mmol) and refluxing for 4 hours. Alternatively, ultrasound irradiation (20°C, 10 min) in ethanol accelerates crystallization, achieving comparable yields .

Key Steps:

  • Solvent System: Ethanol for solvation and crystallization.
  • Catalysts: DABCO (1,4-diazabicyclo[2.2.2]octane) facilitates cyclocondensation.
  • Workup: Crystallization using diethyl ether and recrystallization from ethanol.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Post-synthesis characterization employs:

  • IR Spectroscopy: Identifies carbonyl stretches (e.g., 1732 cm⁻¹ for ester C=O) .
  • NMR: ¹H and ¹³C NMR confirm substituent integration (e.g., methoxymethyl protons at δ 3.74 ppm) and aromatic ring connectivity .
  • LC-MS: Validates molecular ion peaks (e.g., [M + Na]⁺ at m/z 384) .
  • Elemental Analysis: Confirms purity (e.g., C, H, N within ±0.5% of theoretical values) .

Advanced: How can molecular docking studies elucidate the biological relevance of this chromenopyridine derivative?

Answer:
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like SIRT2.
Methodology:

  • Protein Preparation: Retrieve SIRT2 structure (PDB ID), optimize hydrogen bonding.
  • Ligand Setup: Generate 3D conformers of the compound using Open Babel.
  • Docking Parameters: Grid box centered on the binding pocket, 20 runs for conformational sampling.
    Results from analogous chromenopyridines show binding energies < -8.0 kcal/mol, suggesting strong interactions with catalytic residues .

Advanced: What crystallographic challenges arise during structural refinement of this compound?

Answer:
Challenges include:

  • Twinned Data: Use SHELXL’s TWIN/BASF commands to model twin domains .
  • Disorder: Apply PART/SUMP restraints for disordered methoxymethyl groups.
  • High-Resolution Data: Refine anisotropic displacement parameters (ADPs) using SHELXL’s L.S. cycles .
    Validation tools (e.g., PLATON’s ADDSYM) ensure space group correctness.

Example:
A chloro-substituted analog (3f) refined with R₁ = 5.2% using SHELXL-2018/3 .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation?

Answer:
Approach:

  • Solvent Screening: Test aprotic solvents (DMF, THF) to reduce ester hydrolysis.
  • Catalyst Variation: Replace DABCO with K₂CO₃ for milder conditions.
  • Ultrasound Parameters: Optimize irradiation time (5–15 min) and frequency (20–40 kHz) to enhance regioselectivity .
    Monitoring: Use TLC (silica, hexane/EtOAc 7:3) or HPLC (C18 column, acetonitrile/water gradient) to track byproducts.

Advanced: How to resolve contradictions in NMR data interpretation for structurally similar derivatives?

Answer:
Strategies:

  • 2D NMR: HSQC and HMBC correlate ¹H-¹³C couplings to confirm methoxymethyl connectivity.
  • X-ray Diffraction: Resolve ambiguity in substituent positioning (e.g., 4-H vs. 6-H in the chromene ring) .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G**) .

Advanced: What structure-activity relationship (SAR) trends are observed for substituents on the chromenopyridine core?

Answer:
Substituent effects:

  • Electron-Withdrawing Groups (e.g., Cl at C7): Enhance lipid peroxidation inhibition (IC₅₀ ~12 µM) but reduce solubility .
  • Methoxymethyl vs. Ethoxycarbonyl: Methoxymethyl improves metabolic stability by reducing esterase susceptibility .
  • C3 Ester Flexibility: Methyl esters (vs. ethyl) increase crystallinity, aiding XRD analysis .

Advanced: How does solvent polarity influence the compound’s photophysical properties?

Answer:
Method:

  • UV-Vis Spectroscopy: Measure λₘₐₓ in solvents of varying polarity (cyclohexane to DMSO).
  • DFT Calculations: Correlate solvatochromic shifts with dipole moment changes (e.g., CAM-B3LYP/TZVP).
    Findings:
    Hypsochromic shifts (~20 nm) in polar solvents indicate intramolecular charge transfer (ICT) suppression .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Continuous Flow Reactors: Reduce reaction time (30 min vs. 4 h reflux) with higher throughput .
  • Green Chemistry: Replace ethanol with cyclopentyl methyl ether (CPME) for easier recycling .
  • Catalyst Immobilization: Use DABCO-functionalized silica to enable catalyst reuse (5 cycles, <10% yield drop) .

Advanced: How to validate the compound’s stability under physiological conditions?

Answer:
Protocol:

  • pH Stability: Incubate in PBS (pH 7.4, 37°C) for 24 h, monitor degradation via LC-MS.
  • Plasma Stability: Add 10% rat plasma, quench with acetonitrile, quantify parent compound loss.
    Results:
    Methoxymethyl derivatives show >80% stability at 24 h, while ester analogs hydrolyze >50% .

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